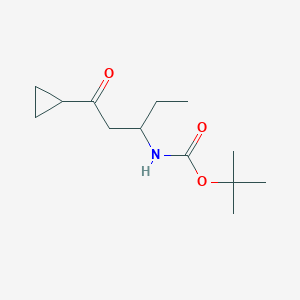

tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |

InChI Key |

OVLGFLWVVVCDHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of a carbamate linkage via reaction of an amine precursor with a carbamoyl chloride or isocyanate derivative, followed by protection with a tert-butyl group. Carbamates are commonly synthesized through these pathways due to their stability and ease of handling in organic synthesis.

Specific Synthetic Route

Based on available literature and chemical synthesis principles, the synthesis can be outlined as follows:

Starting Material Preparation: The key amine intermediate, 1-cyclopropyl-1-oxopentan-3-yl amine, is prepared or sourced. This intermediate contains the cyclopropyl ketone moiety attached to a pentan-3-yl amine.

Carbamate Formation: The amine reacts with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions to introduce the tert-butyl carbamate protecting group. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the carbamoyl reagent.

Purification: The product, this compound, is purified by standard techniques such as column chromatography or recrystallization.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-cyclopropyl-1-oxopentan-3-yl amine | Starting amine intermediate |

| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) | Carbamate formation via Boc protection |

| 3 | Purification (chromatography/recrystallization) | Isolation of pure carbamate product |

Alternative Methods

- Isocyanate Route: The amine may also be reacted with tert-butyl isocyanate to directly form the carbamate linkage.

- Use of Carbamoyl Chlorides: Reaction with tert-butyl carbamoyl chloride under controlled conditions can also yield the target compound.

These alternative methods depend on reagent availability and desired reaction conditions.

Analytical Data and Characterization

The compound is characterized by standard spectroscopic and analytical techniques:

| Property | Data |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C13H23NO3/c1-5-10(8-11(15)9-6-7-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16) |

| SMILES | CCC(CC(=O)C1CC1)NC(=O)OC(C)(C)C |

Typical characterization includes:

- NMR Spectroscopy: Proton and carbon NMR to confirm the structure and purity.

- Mass Spectrometry: To verify molecular weight.

- Infrared Spectroscopy: To confirm carbamate and ketone functional groups.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via protonation of the carbonyl oxygen, followed by carbocation formation and CO

release. This reaction is critical for exposing the free amine in synthetic applications.

Key Reaction Pathway:

| Condition | Reagent | Outcome | Stability Notes |

|---|---|---|---|

| Strong acid | Trifluoroacetic acid | Deprotection to free amine | Rapid at room temperature |

| Mild acid | HCl (gaseous) | Partial deprotection | Requires prolonged exposure |

Cyclopropane Ring-Opening Reactions

The cyclopropane ring exhibits strain-driven reactivity, particularly under acidic or oxidative conditions.

Acid-Catalyzed Ring Opening

Protonation of the carbonyl adjacent to the cyclopropane ring can induce ring-opening via carbocation intermediates:

| Reagent | Product | Selectivity |

|---|---|---|

| H | ||

| SO | ||

| /H | ||

| O | Linear ketone derivative | Regioselective |

Oxidative Ring Expansion

Oxidants like m-CPBA can convert cyclopropanes to epoxides or larger rings, though this is less documented for carbamate-linked systems.

Ketone Functional Group Reactivity

The 1-oxopentan-3-yl ketone participates in typical nucleophilic additions and reductions.

| Reaction Type | Reagent | Product | Yield/Notes |

|---|---|---|---|

| Reduction | NaBH | ||

| /MeOH | Secondary alcohol | Moderate yield (~60%) | |

| Grignard Addition | CH | ||

| MgBr | Tertiary alcohol | Steric hindrance limits |

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl can undergo nucleophilic attack, though the Boc group’s stability limits reactivity under basic conditions.

| Reagent | Condition | Product |

|---|---|---|

| Amines | DCC, DMAP | Urea derivatives |

| Alcohols | Acid catalysis | Mixed carbonates |

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes thermolytic cleavage:

| Temperature (°C) | Decomposition Products |

|---|---|

| 160 | Isobutylene, CO |

| , amine |

6.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific diseases .

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity . The cyclopropyl ketone moiety may also participate in interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate with analogous carbamates, focusing on structural features, reactivity, and applications.

Table 1: Structural Comparison of Carbamate Derivatives

Key Observations:

Cyclopropane vs. In contrast, bicyclo[2.2.2]octane (as in tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate) provides a rigid, strain-free scaffold, favoring conformational control in drug-receptor interactions . Azabicyclo[2.2.1]heptane derivatives (e.g., CAS 1932203-04-7) combine nitrogen heteroatoms with bicyclic rigidity, enhancing blood-brain barrier penetration in neurological therapeutics .

Functional Group Variations: The ketone group in the target compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, unlike the aldehyde in the bicyclo[2.2.2]octane analog, which is more electrophilic and prone to oxidation . Fluorination in tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate improves lipophilicity and metabolic resistance compared to non-fluorinated analogs, as fluorine atoms reduce cytochrome P450-mediated degradation .

Synthetic Utility :

- Boc-protected amines in these compounds enable selective deprotection under mild acidic conditions (e.g., HCl in dioxane), a critical feature for sequential synthesis. The cyclopropane-containing derivative may require specialized conditions to preserve ring integrity during reactions.

Research Findings and Limitations

- However, SHELX software (widely used for small-molecule refinement) could theoretically resolve its structure, leveraging the program’s robustness in handling strained systems .

Biological Activity

tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. Its unique structure, featuring a tert-butyl group and a cyclopropyl moiety, positions it as a subject of interest in medicinal chemistry and biochemical research. This article explores its biological activity, particularly its role as an enzyme inhibitor and its potential therapeutic applications.

Biological Activity

Enzyme Inhibition

The primary biological activity associated with this compound is its potential to inhibit various enzymes. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition. This mechanism is significant in studies focused on enzyme kinetics and inhibition pathways.

Key Enzymes Targeted

-

Acetylcholinesterase (AChE) :

- Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. This compound has shown promise in preliminary studies as an AChE inhibitor, potentially enhancing acetylcholine levels in synaptic clefts.

-

P-glycoprotein (P-gp) :

- P-gp is an ATP-binding cassette (ABC) transporter involved in drug efflux and resistance. Compounds that modulate P-gp activity can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations.

Research Findings

Case Studies and Experimental Data

Recent studies have highlighted the biological activities of similar carbamate compounds, providing insights into the potential effects of this compound.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The carbamate group interacts with nucleophilic residues in the active sites of target enzymes.

- Alteration of Enzyme Kinetics : This interaction can lead to a decrease in enzyme activity, affecting downstream biochemical pathways.

Potential Applications

Given its biological activity, this compound may have various applications:

- Therapeutic Agent : Potential use in treating neurodegenerative diseases through AChE inhibition.

- Drug Development : As a modulator of P-gp, it could enhance the efficacy of existing chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-(1-cyclopropyl-1-oxopentan-3-yl)carbamate in academic settings?

The synthesis typically involves carbamate formation via tert-butoxycarbonyl (Boc) protection. A common approach is coupling a cyclopropane-containing ketone intermediate (e.g., 1-cyclopropyl-1-oxopentan-3-amine) with Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or triethylamine). Cyclopropane ring formation may require [2+1] cycloaddition using diazomethane or transition-metal catalysis. Reaction monitoring via TLC or HPLC is critical to optimize yields. For derivatives with similar scaffolds, solvent selection (e.g., DCM or THF) and temperature control (0–25°C) are key to minimizing side reactions .

Q. What handling and storage protocols are essential for maintaining the stability of this compound?

Based on safety data for analogous tert-butyl carbamates:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture exposure .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the Boc group. Spill cleanup requires inert absorbents (e.g., vermiculite) and ethanol/water rinses .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and carbamate carbonyl (δ 150–155 ppm).

- IR : Confirm Boc group via N–H stretch (~3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., ESI+ for [M+Na]⁺ adducts). Cross-reference with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods improve reaction design for this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. For example:

- Reaction Path Search : Tools like GRRM or AFIR predict viable routes for cyclopropane formation and Boc protection .

- Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance yields .

- Kinetic Modeling : Software like COPASI simulates reaction progress under varying conditions (temperature, catalyst loading) .

Q. What strategies resolve contradictions between experimental and theoretical spectral data?

- Dynamic Effects : Use VT-NMR to assess conformational flexibility in cyclopropane rings, which may cause unexpected splitting .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structure.

- DFT-NMR Comparison : Gaussian/PyMol calculations predict chemical shifts, highlighting discrepancies due to solvent or protonation states .

Q. How can reactor design influence scalability in multi-step syntheses?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic Boc protection steps, reducing byproducts .

- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to isolate intermediates, minimizing manual handling .

Data Contradiction and Optimization

Q. How should researchers address inconsistent bioactivity results in structure-activity relationship (SAR) studies?

Q. What methodologies validate environmental impact assessments for this compound?

- Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to estimate LC₅₀ values.

- Degradation Studies : HPLC-MS monitors hydrolysis/products under simulated environmental conditions (pH 7–9, UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.